2,5-Dioxopyrrolidin-1-YL chloroformate

Description

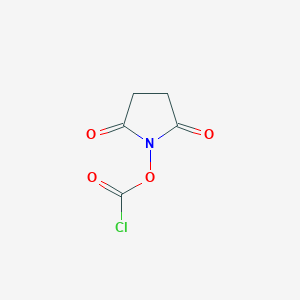

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKZKCWZPSNZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl Chloroformate and Its Derivatives

Synthesis of 2,5-Dioxopyrrolidin-1-YL Chloroformate

The creation of this compound, also known as N-succinimidyl chloroformate, is a foundational step that requires careful control of reagents and conditions due to the high reactivity of the compounds involved.

The primary industrial and laboratory-scale synthesis of this compound involves the reaction of N-Hydroxysuccinimide (NHS) with a carbonyl dihalide, most commonly phosgene (B1210022) (COCl₂), or a safer equivalent. Phosgene, a highly toxic gas, serves as a direct source of the carbonyl chloride moiety. The reaction proceeds by the nucleophilic attack of the hydroxyl group of NHS on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate product along with hydrochloric acid (HCl) as a byproduct.

Due to the significant hazards associated with handling phosgene, solid phosgene equivalents like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are often preferred. Triphosgene, a stable crystalline solid, can be used to generate phosgene in situ under controlled conditions, offering a safer alternative for laboratory synthesis. neb.comgoogle.com In this process, triphosgene is typically activated by a tertiary amine in an inert solvent, after which N-Hydroxysuccinimide is introduced to form the desired chloroformate. Another documented approach involves reacting a salt of N-hydroxysuccinimide, such as the dicyclohexylamine (B1670486) salt, with liquid phosgene at low temperatures. google.com

The successful synthesis of this compound is highly dependent on the stringent control of reaction parameters to maximize yield and purity while minimizing side reactions.

Key Optimization Parameters:

Moisture Exclusion : Phosgene, its equivalents, and the resulting chloroformate product are all extremely sensitive to moisture. wikipedia.org Hydrolysis leads to the decomposition of the reagents and product. Therefore, all reactions must be conducted under strictly anhydrous conditions using dried solvents and glassware and an inert atmosphere (e.g., nitrogen or argon).

Solvent Choice : The solvent must be inert to the highly electrophilic reagents. Anhydrous chlorinated solvents such as dichloromethane (B109758) (DCM) or ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly employed. google.com

Temperature Control : The high reactivity of phosgene necessitates careful temperature management. Reactions are often performed at low temperatures, ranging from -30°C to 15°C, to moderate the reaction rate and prevent side product formation. google.com

Stoichiometry and Reagent Addition : The molar ratio of reactants must be carefully controlled. Often, the phosgene or its equivalent is used in slight excess. The order of addition is also critical; typically, the solution of N-Hydroxysuccinimide is added to the phosgene solution to maintain a low concentration of the nucleophile and suppress potential side reactions.

Below is an interactive table summarizing the optimized reaction conditions.

| Parameter | Condition/Reagent | Rationale |

|---|---|---|

| Carbonyl Source | Phosgene (COCl₂), Diphosgene, or Triphosgene | Provides the electrophilic carbonyl chloride group. Triphosgene is a safer, solid alternative. neb.com |

| Solvent System | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF) | Inert to reactants and product; must be free of water to prevent hydrolysis. google.com |

| Temperature | -30°C to 15°C | Controls the high reactivity of phosgene and minimizes byproduct formation. google.com |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with atmospheric moisture. |

| Byproduct | Hydrochloric Acid (HCl) | Generated during the reaction; may require neutralization in subsequent steps. |

Preparation of Activated N-Hydroxysuccinimide Carbonates and Esters via this compound

This compound is not typically an end product but rather a reactive intermediate used to synthesize other valuable compounds, such as activated carbonates and esters.

Alkyl 2,5-dioxopyrrolidin-1-yl carbonates, also known as N-succinimidyl carbonates, are important reagents for introducing protecting groups in peptide synthesis and for creating activated linkers in bioconjugation. google.com These are synthesized by the reaction of this compound with a corresponding alcohol (R-OH). The reaction is a nucleophilic acyl substitution where the alcohol displaces the chloride on the chloroformate, yielding the desired carbonate and HCl. wikipedia.org

For instance, reacting the chloroformate with benzyl (B1604629) alcohol yields benzyl 2,5-dioxopyrrolidin-1-yl carbonate. Similarly, alcohols bearing electron-withdrawing groups, such as 2,2,2-trichloroethanol (B127377) or 2,2,2-trifluoroethanol, can be used to generate the respective activated carbonates. These reactions are typically performed in an inert anhydrous solvent in the presence of a non-nucleophilic base to neutralize the generated HCl.

A related one-pot synthesis involves first reacting the alcohol with phosgene to generate an alcohol-derived chloroformate in situ, which is then immediately reacted with N-hydroxysuccinimide and a base without isolation of the intermediate. google.com

The table below provides examples of derivatives.

| Alcohol Reactant | Resulting Carbonate Product | Potential Application |

|---|---|---|

| Benzyl alcohol | Benzyl 2,5-dioxopyrrolidin-1-yl carbonate | Reagent for Cbz-protection of amines |

| 9-Fluorenylmethanol | 9-Fluorenylmethyl 2,5-dioxopyrrolidin-1-yl carbonate (Fmoc-OSu) | Reagent for Fmoc-protection of amines in peptide synthesis google.com |

| 2,2,2-Trichloroethanol | 2,2,2-Trichloroethyl 2,5-dioxopyrrolidin-1-yl carbonate | Reagent for Troc-protection of amines |

| 2,2,2-Trifluoroethanol | 2,2,2-Trifluoroethyl 2,5-dioxopyrrolidin-1-yl carbonate | Reagent for TFEoc-protection of amines |

While the most common route to N-Hydroxysuccinimide (NHS) esters involves the activation of a carboxylic acid with a carbodiimide (B86325) coupling agent in the presence of NHS, this compound can also function as an activating agent. google.com The reaction of the chloroformate with a carboxylic acid (R-COOH) can form a highly reactive mixed carbonate-carboxylate anhydride. wikipedia.org This unstable intermediate can subsequently react with a nucleophile.

However, a more direct and efficient method that leverages similar precursors involves activating the carboxylic acid directly with triphosgene in the presence of a base. This generates a reactive intermediate that readily couples with N-hydroxysuccinimide to afford the desired NHS ester in good yields under mild conditions. researchgate.net This approach circumvents the need to first isolate the NHS-chloroformate and is often preferred for its operational simplicity.

The use of a base is critical in nearly all reactions involving this compound and other chloroformates. Its primary role is to act as an acid scavenger, neutralizing the HCl generated during the nucleophilic substitution reactions. wikipedia.org The removal of HCl is essential to prevent protonation of nucleophiles (e.g., amines or alcoholates) and to drive the reaction equilibrium toward the products.

Commonly used bases are non-nucleophilic tertiary amines, such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA), which are soluble in organic solvents. neb.comneb.com The choice of base is important, as more nucleophilic bases like pyridine (B92270) can sometimes act as catalysts by forming a highly reactive acylpyridinium intermediate, which is then attacked by the primary nucleophile (e.g., the alcohol). rsc.org For reactions conducted in two-phase aqueous/organic systems, inorganic bases like potassium bicarbonate or sodium carbonate are effective. google.com The purity of the base is also crucial, as contaminating secondary amines can react with the chloroformate to produce undesired carbamate (B1207046) byproducts.

The table below summarizes the roles of common bases.

| Base/Additive | Typical Function | Common Solvent(s) | Reference |

|---|---|---|---|

| Triethylamine (TEA) | Acid Scavenger | DCM, THF, DMF | neb.comneb.com |

| N,N-Diisopropylethylamine (DIPEA) | Acid Scavenger (Sterically hindered) | DCM, DMF | google.com |

| Pyridine | Acid Scavenger & Nucleophilic Catalyst | DCM, THF | rsc.org |

| Potassium Bicarbonate (KHCO₃) | Acid Scavenger | Water/THF (two-phase) | google.com |

Isolation and Purification Techniques for this compound and Its Derivatives

The isolation and purification of this compound and its derivatives are critical steps to ensure their suitability for subsequent reactions. The primary methods employed are chromatographic separation and recrystallization or precipitation.

Chromatographic Separation Methodologies

Column chromatography is a widely used technique for the purification of these compounds. The choice of the stationary phase and the eluent system is crucial for achieving effective separation. Silica (B1680970) gel is a common stationary phase due to its polarity and ability to separate compounds based on differences in their polarity.

The selection of the mobile phase, or eluent, is determined by the polarity of the target compound and the impurities to be removed. A solvent system is typically chosen to achieve a retention factor (Rf) of 0.2 to 0.3 for the desired compound on a thin-layer chromatography (TLC) plate, which serves as a preliminary guide for the column separation. For derivatives of 2,5-dioxopyrrolidin-1-yl, mixtures of non-polar solvents like petroleum ether or hexanes with a more polar solvent such as ethyl acetate (B1210297) are frequently used.

Table 2: Chromatographic Purification of 2,5-Dioxopyrrolidin-1-YL Derivatives

| Compound | Stationary Phase | Eluent System (v/v) | Outcome | Reference |

|---|---|---|---|---|

| (Z)-2-Bromo-3-(dipropylamino)acrylate derivatives | Silica gel | Petroleum ether / Ethyl acetate (3:1) | Purified products in moderate yields | rsc.org |

| Various (E)-3-aminoacrylates | Silica gel | Petroleum ether / Ethyl acetate | Isolation of desired products | rsc.org |

| N-allyl-N-methylcarbamate | Silica gel | Hexanes / Ethyl acetate (4:1) | Rf = 0.17 |

Recrystallization and Precipitation Strategies

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

For N-(benzyloxycarbonyl) succinimide (B58015), a derivative of the target compound, recrystallization from dichloromethane or cyclohexane (B81311) has been reported to yield a product with high purity (99.5-99.8% by HPLC) and a sharp melting point (79-81 °C). orgsyn.org

The choice of solvent is critical for successful recrystallization. Common solvents include alcohols, esters, and hydrocarbons. The selection often involves trial and error to find a solvent that provides good crystal formation and high recovery.

Table 3: Recrystallization of N-(benzyloxycarbonyl) succinimide

| Crude Product | Recrystallization Solvent | Purity (HPLC) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| N-(benzyloxycarbonyl) succinimide | Dichloromethane | 99.8% | 79-81 | orgsyn.org |

| N-(benzyloxycarbonyl) succinimide | Cyclohexane | 99.5% | 79-81 | orgsyn.org |

Precipitation can also be employed for purification. This involves dissolving the crude product in a suitable solvent and then adding an anti-solvent in which the product is insoluble, causing it to precipitate out, leaving the impurities in the solution.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Acyl Substitution Mechanisms Initiated by 2,5-Dioxopyrrolidin-1-YL Chloroformate

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution. This class of reaction involves the replacement of a leaving group on an acyl carbon with a nucleophile. The precise mechanism, whether it occurs in a single concerted step or through a multi-step process involving an intermediate, is a key aspect of its chemical behavior.

A concerted SN2-like mechanism would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the bond with the leaving group, all occurring in a single transition state without the formation of a stable intermediate. While this pathway is characteristic of nucleophilic substitution at saturated carbon centers, nucleophilic acyl substitution reactions, especially with highly reactive derivatives like chloroformates, are generally considered to proceed through a stepwise pathway. Studies on the solvolysis of various chloroformates have occasionally proposed bimolecular SN2 character, but the consensus for acyl derivatives containing a good leaving group, such as the N-hydroxysuccinimide moiety, strongly favors a stepwise addition-elimination mechanism nih.gov. The electronic structure of the carbonyl group facilitates the addition of a nucleophile to the pi-system, a process that inherently leads to the formation of an intermediate.

The widely accepted mechanism for nucleophilic acyl substitution involving this compound and its subsequent N-hydroxysuccinimide ester derivatives is a stepwise addition-elimination pathway that proceeds through a tetrahedral intermediate mst.edu.

The reaction is initiated by the nucleophilic attack on the electrophilic carbonyl carbon. This attack breaks the carbon-oxygen pi bond, and the electrons are pushed onto the oxygen atom, resulting in a transient, high-energy tetrahedral intermediate . This intermediate is characterized by an sp³-hybridized carbon atom at the reaction center.

This intermediate is not stable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the pi bond, expelling the most stable leaving group. In the case of the initial reaction with an amine, for example, the chloride ion is expelled. If an N-hydroxysuccinimide ester is subsequently reacted, the N-hydroxysuccinimide anion is expelled. Kinetic models for the aminolysis of NHS esters support a mechanism involving the reversible formation of a crowded tetrahedral intermediate, followed by a rate-determining breakdown to products mst.edu.

The N-Hydroxysuccinimide Moiety as a Leaving Group

The efficacy of this compound as an activating agent is critically dependent on the N-hydroxysuccinimide (NHS) portion functioning as an excellent leaving group in the second stage of a substitution reaction. Once the chloroformate has reacted with a species like a carboxylic acid to form an NHS-ester, this new compound can readily react with a nucleophile (e.g., an amine) to form a stable amide bond, releasing the NHS anion.

Kinetic studies provide quantitative insight into the effectiveness of NHS as a leaving group. Studies on the aminolysis of N-hydroxysuccinimide esters in aqueous buffers have shown that these esters are highly reactive. A qualitative evaluation comparing the leaving ability of N-hydroxy esters with phenyl esters reveals that for leaving groups of comparable basicity, the nucleophilic rate constants for N-hydroxy esters are approximately two orders of magnitude greater than those for phenyl esters .

The rate of reaction is highly dependent on the nucleophile. For instance, in the reaction of N-succinimidyl p-methoxybenzoate with various amines, a 10,000-fold variation in reactivity was observed over a basicity range of 6.5 pKa units mst.edu. This highlights the sensitivity of the reaction to the nucleophile's properties.

| Amine | pKa | k₁ (M⁻¹s⁻¹) |

|---|---|---|

| Glycine Ethyl Ester | 7.60 | 1.58 |

| Glycinamide | 7.93 | 3.89 |

| Semicarbazide | - | - |

| n-Butylamine | 10.6 | 3460 |

| Piperidine | 11.1 | 12000 |

The reactivity of NHS esters is subject to significant electronic and steric influences.

Steric Effects: The reaction shows considerable sensitivity to steric hindrance. The rates of reaction for sterically hindered amines, such as α-methylbenzylamine and diethylamine, are significantly lower than for unhindered amines of similar basicity mst.edu. Similarly, studies using sterically hindered imidazole derivatives found that increased steric bulk on the nucleophile slows the reaction rate allegheny.edudigitellinc.com. This observation provides further evidence for the formation of a crowded tetrahedral intermediate, as the transition state leading to this intermediate is sterically demanding mst.edu.

Reaction with Diverse Nucleophiles

While this compound is highly reactive itself, it is most commonly used to generate N-hydroxysuccinimide esters, which then serve as versatile reagents for coupling with a wide array of nucleophiles. The primary targets are amine groups, but reactions with other nucleophiles are also known.

Amines: The most prevalent application is the reaction with primary and secondary amines. The reaction of the chloroformate with an amine yields a carbamate (B1207046) wikipedia.orgwikipedia.org. More commonly, the resulting NHS ester reacts with primary amines (such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) to form highly stable amide bonds. This reaction is fundamental in bioconjugation, peptide synthesis, and protein modification researchgate.netnih.gov.

Alcohols: Chloroformates readily react with alcohols in the presence of a non-nucleophilic base to form carbonate esters wikipedia.org. This reaction provides a pathway for linking molecules through a carbonate linkage.

Thiols: Thiol groups (-SH), such as those on cysteine residues, are potent nucleophiles and are known to react with NHS esters, which would result in the formation of a thioester nih.gov. The reaction of thiols with chloroformate-related compounds can also lead to other products; for example, the reaction of a thiol with N-chlorosuccinimide can produce a sulfenyl chloride nih.gov.

The high reactivity and versatility of this compound and its derivatives make them powerful tools in synthetic chemistry for the covalent linkage of diverse molecular entities.

Amine Reactivity and Carbamate Formation

This compound is a highly reactive compound designed for the efficient introduction of a carbonyl group, facilitating the formation of carbamates upon reaction with primary and secondary amines. The reactivity of the N-hydroxysuccinimide (NHS) ester functionality is central to its utility. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This attack leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the stable N-hydroxysuccinimide leaving group and the formation of a stable carbamate linkage, with the release of hydrochloric acid, which is typically scavenged by a non-nucleophilic base.

The rate of this reaction is significantly influenced by the basicity and steric hindrance of the amine. Primary amines generally exhibit higher reactivity compared to secondary amines due to reduced steric hindrance around the nitrogen atom. The reaction is also pH-dependent; for the amine to be nucleophilic, it must be in its deprotonated, free base form. Therefore, these reactions are typically carried out under neutral to slightly alkaline conditions (pH 7-9) to ensure a sufficient concentration of the reactive amine species. However, at higher pH, the competing hydrolysis of the chloroformate becomes more pronounced.

The reaction mechanism can be summarized as follows:

Nucleophilic Attack: The deprotonated amine attacks the carbonyl carbon of the chloroformate.

Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, expelling the N-hydroxysuccinimide anion and a chloride ion.

Proton Transfer: The protonated carbamate is deprotonated, often by a base present in the reaction mixture, to yield the final carbamate product.

Alcohol Reactivity and Carbonate/Ester Formation

Similar to its reaction with amines, this compound reacts with alcohols and phenols to form carbonates. This reaction also proceeds through a nucleophilic acyl substitution mechanism. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. The presence of a base is typically required to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile, which then readily reacts.

The reactivity of the alcohol is dependent on its nucleophilicity and steric accessibility. Primary alcohols are generally more reactive than secondary and tertiary alcohols. Phenols, being more acidic than aliphatic alcohols, can be readily deprotonated to form highly nucleophilic phenoxides, which react efficiently.

The reaction pathway involves:

Deprotonation of Alcohol: A base removes the proton from the hydroxyl group to form an alkoxide or phenoxide.

Nucleophilic Attack: The alkoxide or phenoxide attacks the carbonyl carbon of the chloroformate.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Leaving Group Expulsion: The intermediate collapses to form the carbonate, releasing the N-hydroxysuccinimide and chloride anions.

In some instances, particularly with less reactive alcohols, the reaction may proceed more slowly. The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields of the desired carbonate product.

Reactivity with Other Heteroatom Nucleophiles

Beyond amines and alcohols, this compound can react with other heteroatom nucleophiles, such as thiols. Thiols are generally more nucleophilic than their corresponding alcohols, and in their deprotonated thiolate form, their reactivity is significantly enhanced. The reaction with a thiol would lead to the formation of a thiocarbonate.

The mechanism is analogous to that with amines and alcohols, involving the nucleophilic attack of the sulfur atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent expulsion of the N-hydroxysuccinimide and chloride leaving groups. These reactions are also typically carried out in the presence of a base to generate the more reactive thiolate anion. The high nucleophilicity of thiols often allows for rapid and efficient reaction, even under milder conditions compared to those required for less reactive alcohols.

Hydrolytic Stability and Decomposition Pathways of this compound and Its Activated Derivatives

pH-Dependent Degradation Studies

The hydrolytic stability of this compound is a critical factor in its application, as premature degradation can lead to low yields of the desired product and the formation of unwanted byproducts. The hydrolysis of the chloroformate functionality is highly dependent on the pH of the aqueous environment.

In acidic conditions (low pH), the rate of hydrolysis is generally slow. The ester and chloroformate groups are relatively stable to acid-catalyzed hydrolysis. However, as the pH increases towards neutral and into the alkaline range, the rate of hydrolysis increases significantly. This is due to the increased concentration of the hydroxide ion (OH-), which is a potent nucleophile.

The hydrolysis proceeds through a nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon. The attack by the hydroxide ion is kinetically much more favorable. The decomposition pathway involves the formation of N-hydroxysuccinimide, carbon dioxide, and hydrochloric acid.

While a detailed pH-rate profile for this compound is not available in the literature, data from analogous succinimidyl carbonate derivatives provide valuable insights. For instance, the hydrolysis half-life of a succinimidyl carbonate derivative of polyethylene glycol (PEG) has been reported at pH 8. laysanbio.com

Table 1: Hydrolysis Half-lives of Various PEG N-Hydroxysuccinimide (NHS) Esters at pH 8 and 25°C

| PEG NHS Ester Derivative | Ester Type | Hydrolysis Half-life (minutes) laysanbio.com |

|---|---|---|

| Succinimidyl Valerate (SVA) | Ester | 33.6 |

| Succinimidyl Carbonate (SC) | Carbonate | 20.4 |

| Succinimidyl Glutarate (SG) | Ester | 17.6 |

| Succinimidyl Succinate (SS) | Ester | 9.8 |

| Succinimidyl Carboxymethylated (SCM) | Ester | 0.75 |

| Succinimidyl Butanoate (SBA) | Ester | 23.3 |

| Succinimidyl Succinamide (SSA) | Ester | 3.2 |

This data for PEG-derivatized succinimidyl esters indicates that the succinimidyl carbonate has a moderate rate of hydrolysis compared to other succinimidyl esters at alkaline pH. It is generally observed that the half-life of such esters triples for each unit decrease in pH, indicating a strong dependence on the hydroxide ion concentration. laysanbio.com

Influence of Solvent Polarity on Stability

The stability of this compound is also influenced by the polarity of the solvent. In aprotic organic solvents such as dichloromethane (B109758) (DCM) or acetonitrile (ACN), the compound is relatively stable, as there are no nucleophilic species to promote decomposition. However, in protic solvents, especially those containing water, the stability decreases due to solvolysis.

The rate of solvolysis is dependent on both the nucleophilicity and the ionizing power of the solvent. More polar and more nucleophilic solvents will facilitate the breakdown of the chloroformate. For example, in aqueous-organic solvent mixtures, the rate of solvolysis is expected to increase with an increasing proportion of water.

Studies on the solvolysis of other chloroformates have shown that the reaction mechanism can be influenced by the solvent. In more nucleophilic solvents, a bimolecular addition-elimination mechanism is favored. In highly ionizing, non-nucleophilic solvents, a unimolecular ionization pathway may become more significant.

For practical applications, to minimize hydrolytic decomposition, this compound should be handled and stored under anhydrous conditions. Reactions involving this reagent are typically performed in dry aprotic solvents, and the introduction of aqueous media is carefully controlled to favor the desired reaction with the nucleophile over hydrolysis.

Applications in Advanced Organic Synthesis and Chemical Biology

Reagent for Carboxyl Group Activation in Peptide Synthesis

The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. nih.gov Reagents based on N-hydroxysuccinimide, including 2,5-Dioxopyrrolidin-1-yl chloroformate and DSC, are widely used for this purpose, creating highly reactive N-succinimidyl active esters that readily undergo aminolysis. highfine.comsigmaaldrich.com

Solid-Phase Peptide Synthesis (SPPS) Applications

In Solid-Phase Peptide Synthesis (SPPS), where a peptide chain is incrementally built on an insoluble resin support, efficient and high-yielding coupling reactions are paramount. peptide.compeptide.com N,N'-Disuccinimidyl carbonate (DSC) is employed as a coupling reagent in SPPS to enhance the efficiency of peptide bond formation. sigmaaldrich.comsigmaaldrich.com It serves as a convenient reagent for the in situ generation of N-succinimidyl active esters of N-protected amino acids. sigmaaldrich.com These activated amino acids then react with the free N-terminal amine of the resin-bound peptide chain. The use of such activators is a cornerstone of both major SPPS strategies, Fmoc/tBu and Boc/Bzl.

| Feature | Description |

| Reagent | N,N'-Disuccinimidyl carbonate (DSC) |

| Function | Activation of carboxyl groups of N-protected amino acids |

| Intermediate | N-succinimidyl active ester |

| Application | Coupling reactions in Fmoc- and Boc-based SPPS |

| Advantage | Facilitates efficient amide bond formation |

Table 1: Role of N,N'-Disuccinimidyl Carbonate in SPPS. This table summarizes the function and application of DSC as an activating reagent in solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com

Solution-Phase Peptide Coupling Strategies

In solution-phase peptide synthesis, the choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. americanpeptidesociety.org N,N'-Disuccinimidyl carbonate (DSC) has been investigated as an activating reagent in this context. globethesis.com Research has shown that the choice of base used in conjunction with DSC significantly impacts the degree of racemization. The use of N-methylmorpholine as an organic weak base was found to efficiently reduce the level of racemization to 1.6%, a significant improvement over the 10.2% racemization observed when using triethylamine (B128534). globethesis.com This demonstrates the importance of optimizing reaction conditions to preserve the stereochemical integrity of the amino acids during coupling.

| Base Used with DSC | Degree of Racemization | Reference |

| Triethylamine | 10.2% | globethesis.com |

| N-Methylmorpholine | 1.6% | globethesis.com |

Table 2: Effect of Base on Racemization in DSC-Mediated Solution-Phase Coupling. This table presents research findings on how the choice of base affects racemization when using DSC as a coupling reagent. globethesis.com

N-Terminal Derivatization of Peptides

A key application of these reagents is the derivatization of the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue within a peptide sequence. nih.govacs.org Unprotected peptides can be converted into stable N-succinimidyl carbamate (B1207046) (NSC) derivatives by reacting them with N,N'-Disuccinimidyl carbonate (DSC). nih.govacs.org This reaction creates a peptide with an activated N-terminus (or lysine side chain) that is stable enough for purification by RP-HPLC, lyophilization, and storage without significant hydrolysis. nih.govacs.org The resulting NSC-derivatized peptide is highly reactive towards primary amines, making it an excellent intermediate for subsequent conjugation reactions, such as ligation to a protein. nih.gov

Bioconjugation Strategies for Biomolecule Functionalization

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, heavily relies on amine-reactive chemistry. Succinimidyl-activated reagents are workhorses in this field due to their high selectivity for primary aliphatic amines over other nucleophiles under aqueous conditions. glenresearch.comthermofisher.comthermofisher.com This selectivity allows for the targeted functionalization of proteins and nucleic acids.

Selective Labeling of Primary Amines in Proteins (e.g., Lysine Residues)

The primary amines available for labeling on proteins are the N-terminal α-amino group and, more abundantly, the ε-amino group of lysine side chains. nih.govyoutube.com The N-succinimidyl carbamate (NSC) chemistry, facilitated by reagents like DSC, is a powerful method for protein modification. nih.govacs.org In this strategy, a peptide or another molecule of interest is first activated with DSC to form an NSC derivative. nih.gov This activated molecule then reacts efficiently and selectively with the lysine residues on a target protein to form stable urea (B33335) bonds. nih.govnih.gov This approach has been successfully demonstrated by conjugating NSC-activated peptides to model proteins like lysozyme, with the reaction proceeding rapidly within minutes. nih.govacs.org This method is a valuable alternative to the more common N-hydroxysuccinimide esters of carboxylic acids for coupling ligands to proteins. nih.gov

| Step | Description | Reagents/Conditions | Outcome |

| 1. Activation | An unprotected peptide containing a primary amine is activated. | N,N'-Disuccinimidyl carbonate (DSC) | N-succinimidyl carbamate (NSC) derivatized peptide. |

| 2. Conjugation | The activated NSC-peptide is reacted with a target protein. | Target protein (e.g., Lysozyme), pH ~8.0 | Protein-peptide conjugate linked by a stable urea bond. |

Table 3: Two-Step Strategy for Protein-Peptide Conjugation via NSC Chemistry. This table outlines the general workflow for labeling protein lysine residues using DSC to create an active NSC intermediate. nih.govacs.org

Conjugation to Amine-Modified Oligonucleotides and Nucleic Acids

Synthetic oligonucleotides can be functionalized by incorporating a primary aliphatic amine, typically via a carbon spacer arm at the 5' or 3' terminus, or internally on a modified nucleobase. glenresearch.comabpbio.com This amine serves as a nucleophilic handle for post-synthetic conjugation with amine-reactive probes, most commonly N-hydroxysuccinimide (NHS) esters. abpbio.comsigmaaldrich.com The reaction between the amine-modified oligonucleotide and an NHS ester of a reporter molecule (such as a fluorescent dye) proceeds efficiently in a non-nucleophilic buffer at a slightly alkaline pH (typically 7-9) to form a stable amide bond. glenresearch.comlumiprobe.com

While this compound itself is used to create activated species, the resulting N-succinimidyl carbamates or other NHS esters are the direct reactants for oligonucleotide conjugation. The general protocol involves dissolving the amine-modified oligonucleotide in a buffer, adding a solution of the NHS ester (often in an organic co-solvent like DMSO or DMF), and allowing the reaction to proceed at room temperature. abpbio.comsigmaaldrich.com

| Parameter | Condition/Reagent | Purpose |

| Oligonucleotide | ~100 nmol of 5'-amine-modified oligonucleotide | Biomolecule to be labeled |

| Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 | Maintain optimal pH for reaction |

| NHS Ester | ~1 mg of CyDye® NHS ester dissolved in 30 µL DMSO | Amine-reactive labeling reagent |

| Reaction Time | 3 hours | Allow conjugation to proceed to completion |

| Temperature | Room Temperature | Mild conditions to preserve oligonucleotide integrity |

Table 4: Representative Protocol for Labeling Amine-Modified Oligonucleotides. This table provides an example protocol for the conjugation of an NHS ester of a fluorescent dye to an amine-modified oligonucleotide, a standard application of this chemistry. abpbio.com

Functionalization of Polymeric Materials and Surfaces

The modification of polymer surfaces is crucial for a wide range of biomedical applications, from creating biocompatible implants to developing diagnostic biosensors. This compound plays a role in these applications by enabling the covalent attachment of biomolecules to polymer surfaces through the formation of NHS esters.

To render a polymer surface bioactive or biocompatible, it is often necessary to covalently immobilize specific proteins, peptides, or other biomolecules. Many biomedical polymers, however, lack the functional groups necessary for direct conjugation. A common strategy is to first introduce amine groups onto the polymer surface through methods like plasma treatment with ammonia (B1221849) youtube.com. Once the surface is amino-functionalized, it can be further modified.

While direct reaction of the chloroformate with surface amines is possible, a more common approach involves using heterobifunctional crosslinkers that have been synthesized using this type of activation chemistry. For instance, a linker molecule containing a carboxylic acid can be activated to an NHS ester. This NHS ester can then react with the amine groups on the polymer surface, creating a stable amide linkage and presenting a new functional group for further reactions. This strategy is part of a broader field of surface modification aimed at improving the interaction between synthetic materials and biological systems nih.gov. The goal is often to enhance cell adhesion, prevent non-specific protein adsorption, or create surfaces with specific recognition capabilities nih.gov.

Aliphatic polycarbonates are of significant interest for biomedical applications due to their biodegradability and biocompatibility mdpi.com. The synthesis of functional polycarbonates, including those that are pH-responsive, primarily relies on the ring-opening polymerization (ROP) of functional cyclic carbonate monomers nih.govnih.gov. This method allows for excellent control over the polymer architecture.

While this compound is not typically used in the primary polymerization step for polycarbonates, it can be employed in post-polymerization modification strategies. For example, a polycarbonate could be synthesized with pendant groups that can be converted to carboxylic acids. These carboxylic acids along the polymer backbone could then be activated to NHS esters using the chloroformate. The resulting activated polymer could subsequently be reacted with amine-containing molecules that impart pH-responsive properties, such as tertiary amines. This would allow for the integration of pH-sensitive functionalities into the pre-formed polymer architecture. This approach provides a modular way to create functional polymers where the properties can be tuned after the main backbone has been synthesized.

| Polymer Type | Synthesis Method | Potential Role of this compound |

| pH-Responsive Polycarbonates | Ring-Opening Polymerization (ROP) of functional monomers nih.gov | Post-polymerization modification: Activation of pendant carboxylic acid groups to NHS esters for coupling of pH-responsive moieties. |

| Surface-Functionalized Polymers | Plasma amination followed by chemical conjugation youtube.com | Enabling the synthesis of heterobifunctional linkers that are then used to modify the aminated surface. |

Specialized Synthetic Applications

Beyond straightforward bioconjugation, the reactivity of this compound is instrumental in preparing reagents for more specialized and highly efficient ligation chemistries that have become central to modern chemical biology.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility rsc.org. To utilize this reaction, one biomolecule must be functionalized with an alkyne and the other with an azide (B81097). This compound is a key reagent for creating the necessary precursors for this process.

It is used to synthesize heterobifunctional linkers that contain an NHS ester on one end and either an alkyne or an azide on the other. For example, a carboxylic acid-containing alkyne can be reacted with this compound (or a related activating agent like N,N'-disuccinimidyl carbonate) to generate an alkyne-NHS ester rsc.org. This stable, amine-reactive alkyne can then be easily conjugated to a protein or other amine-containing biomolecule. The resulting alkyne-modified protein is then ready to be "clicked" with a molecule containing an azide group. Similarly, azide-functionalized NHS esters are widely available and are synthesized through a comparable activation of an azide-containing carboxylic acid rsc.org. These reagents provide a straightforward and efficient method for introducing click handles onto biological macromolecules.

| Click Chemistry Moiety | Precursor Molecule | Activating Agent | Resulting Reagent |

| Alkyne | Alkyne-PEG-Carboxylic Acid | N,N'-Disuccinimidyl Carbonate rsc.org | Alkyne-PEG-NHS Ester |

| Azide | Azide-PEG-Carboxylic Acid | (Implied) Chloroformate/Carbonate | Azide-PEG-NHS Ester rsc.org |

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is another powerful bioorthogonal reaction used for bioconjugation. This reaction is attractive because it proceeds with high efficiency in aqueous environments and does not require a catalyst. To apply this reaction in a biological context, one molecule must be functionalized with a diene and its reaction partner with a dienophile (commonly a maleimide).

The role of this compound in this context is again to facilitate the creation of heterobifunctional linkers. For example, a molecule containing a diene moiety and a carboxylic acid can be synthesized. This carboxylic acid is then activated to an NHS ester using the chloroformate. The resulting diene-NHS ester can then be reacted with the primary amines (e.g., lysine residues) of a protein or antibody. This process attaches the diene to the biomolecule, making it ready for a subsequent Diels-Alder reaction with a maleimide-functionalized probe or drug rsc.org. This two-step approach allows for the site-specific introduction of dienes onto complex biomolecules, enabling their use in advanced bioconjugation strategies.

Application in Carbohydrate Chemistry and Metabolic Glycoengineering

The derivatization of carbohydrates is essential for their analysis and for building more complex glycoconjugates. The hydroxyl groups of sugars offer multiple sites for chemical modification. This compound serves as a potent activating agent for these hydroxyl groups, enabling the formation of carbohydrate carbonates.

The reaction involves the attack of a carbohydrate's hydroxyl group on the electrophilic carbonyl carbon of the chloroformate. The N-hydroxysuccinimide anion is subsequently displaced, yielding a highly reactive succinimidyl carbonate derivative of the sugar. These activated sugars can then be coupled with other molecules, such as proteins or lipids, or used to form polymers. While traditional methods for synthesizing sugar carbonates often involve hazardous reagents like phosgene (B1210022) or flammable chloroformate esters in the presence of organic bases, NHS-activated reagents offer a pathway under milder conditions. gjar.org

The related reagent, di(N-succinimidyl) carbonate (DSC), is known to convert hydroxyl-containing ligands into their corresponding N-hydroxysuccinimidyl carbonates, which are then reactive towards primary amines. nih.gov By analogy, this compound provides a direct route to activate hydroxyl groups on carbohydrates for subsequent conjugation reactions, a key step in the field of metabolic glycoengineering where cell-surface glycans are modified with non-natural sugars for visualization or functional studies.

| Position on Glucose | Hydroxyl Group Type | Potential Reactivity | Resulting Functional Group |

|---|---|---|---|

| C-1 (anomeric) | Hemiacetal | High (if unprotected) | Anomeric Carbonate |

| C-2 | Secondary | Moderate | 2-O-Carbonate |

| C-3 | Secondary | Moderate | 3-O-Carbonate |

| C-4 | Secondary | Moderate | 4-O-Carbonate |

| C-6 | Primary | High | 6-O-Carbonate |

Utility in Nucleoside and Nucleotide Modification

In the synthesis of oligonucleotides and their analogs, the protection of functional groups on nucleosides and nucleotides is a critical step to ensure regioselectivity during coupling reactions. nih.gov Chloroformate esters are widely employed to introduce essential protecting groups for the hydroxyl functions of the sugar moiety and the exocyclic amino groups of the nucleobases. springernature.comwikidot.com

This compound acts as a highly efficient reagent for this purpose. Its reaction with the primary 5'-hydroxyl or the secondary 2'- and 3'-hydroxyl groups of a ribonucleoside yields a carbonate linkage. Similarly, it can react with the exocyclic amino groups on adenine, guanine, and cytosine bases to form a stable carbamate protecting group. The N-hydroxysuccinimide leaving group facilitates these reactions under relatively mild conditions, which is crucial for preserving the integrity of the often-sensitive nucleoside structure. researchgate.net

The resulting N-succinimidyl carbonate or carbamate derivatives of nucleosides are activated intermediates. These can be used in the synthesis of modified oligonucleotides, where the introduced moiety can serve not only as a protecting group but also as a point of attachment for labels, such as fluorophores or biotin, via further reaction with a suitable nucleophile. researchgate.netresearchgate.net

| Component | Functional Group | Potential Product |

|---|---|---|

| Ribose Sugar | 5'-Hydroxyl (Primary) | 5'-O-Carbonate |

| Ribose Sugar | 2'-Hydroxyl (Secondary) | 2'-O-Carbonate |

| Ribose Sugar | 3'-Hydroxyl (Secondary) | 3'-O-Carbonate |

| Nucleobase (A, G, C) | Exocyclic Amino Group | N-Carbamate |

Development of Chiral Derivatization Reagents for Analytical Studies (e.g., Metabolomics)

The separation and quantification of enantiomers are of paramount importance in pharmaceutical and biological analysis. Chiral derivatization is a common strategy wherein a chiral analyte is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated using standard non-chiral chromatography techniques, such as reversed-phase HPLC. researchgate.net

While this compound is itself achiral, it is a key structural component in the development of more complex chiral derivatization reagents. Many advanced derivatizing agents are designed with an N-succinimidyl ester or a related active group to ensure rapid and efficient labeling of target analytes, typically those containing primary or secondary amine groups. researchgate.net For example, the reagent ((S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl) pyrrolidine-2-carboxylate), known as DMT-(S)-Pro-OSu, incorporates the succinimidyl moiety for high reactivity towards amines in the analysis of chiral amino acids. researchgate.net

Furthermore, various chloroformates are established derivatizing agents for amines, alcohols, and thiols in analytical chemistry. nih.govnih.govnih.govcolab.ws The reaction of an analyte with a chloroformate yields a stable carbamate or carbonate derivative suitable for chromatographic analysis. The use of ethyl chloroformate, for instance, has been explored for the chiral analysis of non-steroidal anti-inflammatory drugs, although the potential for racemization under certain conditions must be considered. nih.gov The NHS moiety in this compound makes it a superior acylating agent compared to simple alkyl chloroformates, allowing for faster reactions under milder conditions, which is beneficial for minimizing stereochemical conversion.

| Reagent | Abbreviation | Target Analytes | Key Feature |

|---|---|---|---|

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary/Secondary Amines, Thiols | Chiral, fluorescent tag for high sensitivity. nih.govresearchgate.net |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amines | Achiral, but provides a fluorescent tag. colab.ws |

| Methyl chloroformate | MCF | Various metabolites (amino acids, organic acids) | Simple, effective for GC-MS analysis. nih.gov |

| Ethyl chloroformate | ECF | Amino acids, pharmaceuticals | Used in stereospecific analysis. nih.gov |

Precursor in the Synthesis of Complex Heterocyclic Compounds

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and biologically active natural products. nih.gov The development of efficient synthetic routes to these structures is a central goal of organic chemistry. This compound can be viewed as a safe and versatile phosgene equivalent. Its high electrophilicity and the excellent leaving group ability of the NHS moiety make it a valuable C1 building block for constructing various heterocyclic rings.

The reagent can react with bifunctional nucleophiles to undergo cyclization reactions. For instance, reaction with a 1,2-diamine could lead to the formation of cyclic ureas. Similarly, reaction with a 1,2-amino alcohol could yield cyclic carbamates (oxazolidinones), and reaction with hydrazines could produce carbazates or semicarbazides, which are precursors to other heterocyclic systems. The controlled reactivity of the NHS chloroformate allows these transformations to proceed under milder conditions than those required for phosgene or triphosgene (B27547), enhancing the functional group tolerance and safety of the synthetic protocol.

Although specific, widespread applications of this compound as a precursor in complex heterocyclic synthesis are not extensively documented, its reactivity profile suggests significant potential. Its use is analogous to that of di(N-succinimidyl) carbonate (DSC), which is employed in the synthesis of unsymmetrical organic carbonates and carbamates that serve as key intermediates in peptide and heterocyclic synthesis. epa.govresearchgate.net

| Bifunctional Nucleophile | Initial Product | Potential Heterocyclic Ring |

|---|---|---|

| 1,2-Diamine (e.g., ethylenediamine) | N,N'-bridged urea | Imidazolidin-2-one |

| 1,2-Aminoalcohol (e.g., ethanolamine) | N,O-bridged carbamate | Oxazolidin-2-one |

| Hydrazine | Carbazate | 1,3,4-Oxadiazol-2(3H)-one |

| Substituted Hydrazide | Acylsemicarbazide | 1,3,4-Oxadiazole derivatives |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 2,5-Dioxopyrrolidin-1-yl chloroformate, the protons of the succinimide (B58015) ring are expected to exhibit a characteristic signal. Due to the symmetrical nature of the succinimide moiety, the four protons on the two methylene (B1212753) groups (CH₂-CH₂) are chemically equivalent. This equivalence would result in a single, sharp singlet in the spectrum. The anticipated chemical shift for these protons is approximately 2.90 ppm . The integration of this peak would correspond to four protons, confirming the integrity of the succinimide ring structure. The absence of any other proton signals would further verify the purity of the compound with respect to proton-containing impurities.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.90 | Singlet | 4H | -CH₂-CH₂- (Succinimide ring) |

Note: Predicted data is based on typical chemical shifts for N-substituted succinimides in a deuterated chloroform (B151607) (CDCl₃) solvent.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, three distinct carbon signals are predicted. The two equivalent methylene carbons of the succinimide ring would produce a single peak. The two equivalent carbonyl carbons of the succinimide ring would also be represented by a single resonance, typically found further downfield due to the deshielding effect of the double-bonded oxygen atoms. The most downfield signal would correspond to the chloroformate carbonyl carbon, which is highly deshielded by both the electronegative oxygen and chlorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~29.0 | -C H₂-C H₂- (Succinimide ring) |

| ~168.0 | -C =O (Succinimide ring) |

| ~148.0 | -O-(C =O)-Cl (Chloroformate) |

Note: Predicted data is based on typical chemical shifts for N-substituted succinimides and chloroformates in a deuterated chloroform (CDCl₃) solvent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound, confirming its elemental composition, and providing structural information through fragmentation analysis.

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental formula of this compound. The calculated exact mass for the molecular ion [M]⁺ can be compared to the experimentally measured value to confirm the chemical formula C₅H₄ClNO₄.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₅H₄³⁵ClNO₄]⁺ | 176.9778 |

| [C₅H₄³⁷ClNO₄]⁺ | 178.9748 |

Note: The presence of chlorine results in a characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) and Electrospray Ionization (ESI) are soft ionization techniques commonly used in mass spectrometry. For a relatively small molecule like this compound, ESI-MS would be a more common technique for determining its molecular weight and assessing its purity. In a typical ESI-MS experiment, the compound would be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation from the solvent, such as sodium [M+Na]⁺. The observation of a single major peak corresponding to the expected molecular weight would indicate a high degree of sample purity.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl groups.

The succinimide moiety typically displays two distinct carbonyl stretching vibrations due to symmetric and asymmetric stretching modes. These are expected to appear in the region of 1700-1800 cm⁻¹ . The chloroformate group also contains a carbonyl bond, which will give rise to a strong absorption band in a similar region, typically around 1775-1815 cm⁻¹ . The C-O and C-N stretching vibrations would also be present but are generally weaker and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 4: Predicted IR Absorption Frequencies for this compound

| Vibrational Frequency (cm⁻¹) | Functional Group Assignment |

| ~1790 (asymmetric) | C=O stretch (Succinimide) |

| ~1710 (symmetric) | C=O stretch (Succinimide) |

| ~1780 | C=O stretch (Chloroformate) |

| ~1150-1250 | C-O stretch |

| ~1000-1100 | N-O stretch |

| ~700-800 | C-Cl stretch |

Note: Predicted values are based on characteristic infrared absorption frequencies for similar functional groups.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, offering detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a specific, publicly available crystal structure for this compound (CAS 15149-73-2) is not reported in major structural databases, analysis of closely related N-hydroxysuccinimide (NHS) derivatives provides significant insight into the expected molecular geometry and conformation. For instance, the crystallographic analysis of compounds like Benzyl (B1604629) 2,5-dioxopyrrolidin-1-yl carbonate reveals key structural features of the succinimide ring and its substituents.

In a typical analysis of an NHS derivative, the succinimide ring is observed to be nearly planar. The bond lengths and angles conform to standard values for similar cyclic imides. The exocyclic bond connecting the nitrogen atom to the carbonate or chloroformate group is of particular interest, as its geometry influences the reactivity of the molecule. X-ray diffraction studies would precisely measure the N-O, C=O, and C-Cl bond lengths, providing valuable data for theoretical and mechanistic studies. Furthermore, the analysis of the crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds or dipole-dipole interactions, which influence the compound's macroscopic properties like melting point and solubility.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental tools for separating, identifying, and quantifying the components of a mixture. For a reactive reagent like this compound, these methods are crucial for verifying the purity of the starting material and for tracking the progress of a chemical transformation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation and quantification of compounds in a liquid sample. It is particularly valuable for assessing the purity of this compound, as this compound is susceptible to hydrolysis. The primary degradation product is N-hydroxysuccinimide (NHS).

A robust HPLC method for quantifying NHS, and thus indirectly assessing the purity of its esters, utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). d-nb.info Due to the high polarity of NHS, it shows little to no retention on traditional reversed-phase columns. d-nb.info A HILIC-based method effectively resolves this issue. d-nb.info A typical HILIC method for the analysis of NHS as an impurity in an NHS-ester sample employs a zwitterionic silica-based column. d-nb.infochemicalbook.com The separation is often achieved under isocratic conditions with a mobile phase consisting of a high percentage of an organic solvent, like acetonitrile, and a smaller percentage of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). d-nb.infochemicalbook.com

Detection is commonly performed using a UV detector, with monitoring at wavelengths of 220 nm or 260 nm. chemicalbook.comrsc.org This method allows for the sensitive detection and quantification of the NHS impurity, with detection limits reported to be around 1 mg/L. d-nb.inforsc.org By monitoring the increase in the NHS peak area over time, the rate of hydrolysis of the parent chloroformate can also be studied.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | d-nb.info |

| Stationary Phase (Column) | Zwitterionic silica-based HILIC column (e.g., Thermo Syncronis HILIC) | d-nb.infochemicalbook.com |

| Mobile Phase | Isocratic; 90% Acetonitrile / 10% 10 mM Ammonium Acetate buffer (pH 7.5) | d-nb.infochemicalbook.com |

| Flow Rate | 0.4 mL/min | chemicalbook.comrsc.org |

| Column Temperature | 30 °C | chemicalbook.comrsc.org |

| Detection | UV Absorbance at 220 nm and 260 nm | chemicalbook.comrsc.org |

| Analyte Detected | N-hydroxysuccinimide (hydrolysis product) | d-nb.info |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry to monitor the progress of a reaction. chemicalbook.com It allows for the qualitative assessment of the consumption of reactants and the formation of products.

To monitor a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel. silicycle.com Alongside the reaction mixture, reference spots of the starting materials (e.g., the chloroformate and the nucleophile it is reacting with) are also applied. A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to aid in the identification of spots with similar retention factors (Rƒ).

The selection of the mobile phase, or eluent, is critical for achieving good separation. silicycle.com The polarity of the solvent system is adjusted to ensure that the components of the mixture have Rƒ values ideally between 0.15 and 0.85. silicycle.com For N-hydroxysuccinimide derivatives, which are moderately polar, common solvent systems include mixtures of a less polar solvent like dichloromethane (B109758) or chloroform with a more polar solvent like methanol (B129727) or ethyl acetate. silicycle.com After developing the plate in a chamber saturated with the eluent vapor, the separated spots are visualized, commonly under UV light (if the compounds are UV-active) or by staining with a suitable chemical reagent. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

| Stationary Phase | Mobile Phase (Eluent System) | Application Note | Reference |

|---|---|---|---|

| Silica Gel | Methanol / Dichloromethane (1:99 to 10:90) | Suitable for polar compounds. | silicycle.com |

| Silica Gel | Ethyl Acetate / Hexane (e.g., 1:1) | A common starting system for compounds of intermediate polarity. | silicycle.com |

| Silica Gel | Chloroform / Methanol (e.g., 7:1) | Used for the purification of N-hydroxysuccinimide ester derivatives. |

Computational and Theoretical Studies

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For the reactions of 2,5-Dioxopyrrolidin-1-yl chloroformate and related N-hydroxysuccinimide (NHS) esters with nucleophiles, such as amines (aminolysis), computational studies have focused on distinguishing between different possible pathways.

The aminolysis of esters is generally considered to proceed via one of two primary mechanisms: a stepwise addition-elimination pathway involving a tetrahedral intermediate, or a concerted S_N2-like mechanism where bond formation and bond cleavage occur simultaneously. nih.gov Computational studies on model systems, such as the reaction of methylformate with ammonia (B1221849), have shown that both the stepwise mechanism (featuring two transition states) and the concerted mechanism can have very similar activation energies in an uncatalyzed reaction. nih.gov

However, the presence of a catalyst, even a second molecule of the attacking amine, can significantly alter the preferred pathway. Calculations have demonstrated that for a catalyzed aminolysis, the stepwise mechanism proceeding through a tetrahedral intermediate has a distinctly lower activation energy. nih.gov More complex quantum mechanical studies on the amidation of activated esters have also proposed a concerted pathway where a cocatalyst, such as hydroxamic acid, plays a crucial role in facilitating the necessary proton transfers. acs.org

Experimental studies on the aminolysis of NHS esters have often been interpreted using a model that involves the reversible formation of a tetrahedral intermediate, followed by a rate-determining breakdown of this intermediate to form the products. mst.edu Computational chemistry provides the tools to directly model these proposed intermediates and the transition states connecting them, thereby validating or refining mechanistic hypotheses derived from kinetic data.

Elucidation of Transition State Geometries and Energies

A primary goal of quantum chemical calculations in mechanistic studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes, while its energy relative to the reactants determines the activation energy and, consequently, the reaction rate.

For the aminolysis of esters, DFT calculations have been used to model the transition states for both concerted and stepwise pathways. In the stepwise mechanism, two distinct transition states are calculated: one for the formation of the tetrahedral intermediate (TS1) and one for its breakdown (TS2). nih.gov In the concerted mechanism, only a single transition state is involved.

Computational studies have shown that catalytic molecules significantly lower the energy of these transition states. For the aminolysis of methylformate, transition states in the reaction catalyzed by a second ammonia molecule are calculated to be 10-17 kcal/mol lower in energy than those for the uncatalyzed process. nih.gov DFT modeling has also been successfully employed to explain the stereoselectivity observed in the reaction of NHS esters with chiral amines, with the calculated energy differences between diastereomeric transition states showing good agreement with experimental outcomes. researchgate.net

| Reaction Pathway | Mechanism Feature | Computational Finding | Reference |

| Uncatalyzed Aminolysis | Stepwise vs. Concerted | Activation energies are very similar. | nih.gov |

| Catalyzed Aminolysis | Stepwise | Activation energy is distinctly lower than the concerted path. | nih.gov |

| Catalyzed Aminolysis | Transition State Energy | 10-17 kcal/mol lower than the uncatalyzed process. | nih.gov |

| Kinetic Resolution | Stereoselectivity | DFT modeling of diastereomeric transition states explains observed selectivity. | researchgate.net |

Analysis of Potential Energy Surfaces for Nucleophilic Attack

The potential energy surface (PES) provides a comprehensive map of a reaction's energy as a function of the geometric coordinates of the atoms involved. The reaction pathway represents the minimum energy path on this surface connecting reactants to products. The nature of the PES for nucleophilic attack on activated esters like this compound is highly sensitive to the reaction environment.

Quantum chemical studies have revealed that solvent effects can dramatically alter the shape of the PES for S_N2 reactions. nih.gov A reaction that proceeds through a double-well potential in the gas phase (indicative of a stable intermediate and two transition states) may transition to a single-well potential (indicative of a concerted mechanism with one transition state) in a polar solvent. nih.gov This occurs because polar solvents can differentially stabilize the charged species (reactants, intermediates, transition states, and products), thereby changing their relative energies. For nucleophilic substitution at a carbonyl carbon, increasing solvent polarity can lead to the destabilization of the transition state and an increase in the energy barrier. nih.gov

Therefore, a complete theoretical analysis of nucleophilic attack on this compound requires the inclusion of solvent effects in the calculations, either through implicit continuum models or explicit solvent molecules. These models help determine whether the reaction in a given solvent is more likely to be concerted or to proceed via a tetrahedral intermediate.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like this compound. nih.govnih.govnih.gov DFT is widely used to calculate the energetics of reaction pathways and predict activation barriers, which are key indicators of chemical reactivity. nih.gov

Specific applications of DFT in this context include:

Calculating Activation Energies: By computing the energies of the reactants and the relevant transition state(s), DFT can provide quantitative estimates of the activation barrier for nucleophilic attack. Functionals like B3LYP are commonly employed for this purpose. nih.govnih.gov

Comparing Reaction Pathways: DFT allows for a direct energy comparison between different proposed mechanisms, such as the stepwise and concerted pathways for aminolysis, to predict which is more favorable under specific conditions. nih.govnih.gov

Explaining Selectivity: In reactions with multiple potential outcomes (e.g., chemo-, regio-, or stereoselectivity), DFT can be used to calculate the activation barriers for each competing pathway. The pathway with the lowest barrier is predicted to be the major one, thereby explaining the observed product distribution. DFT has been successfully used to model the transition states that govern the stereoselectivity of NHS ester reactions. researchgate.net

The reliability of DFT predictions depends on the choice of the functional and basis set. For instance, studies on Menshutkin-like reactions have utilized functionals such as B3LYP and MPW1K with the 6-31+G** basis set to compute activation barriers, often including solvent effects via models like the Polarizable Continuum Model (PCM). nih.gov

Modeling of Electronic Effects and Steric Hindrance on Reactivity

The reactivity of this compound is governed by a combination of electronic and steric factors. Computational models are essential for disentangling these effects and understanding their impact on reaction rates and mechanisms.

Electronic Effects: The N-hydroxysuccinimide group is an excellent leaving group due to the electronic stabilization of the resulting N-hydroxysuccinimide anion. The electron-withdrawing nature of the succinimide (B58015) ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Experimental studies often use Hammett plots to quantify these electronic effects by correlating reaction rates with the electronic properties of substituents. mst.edu Theoretical models complement this by calculating properties such as atomic charges and frontier molecular orbital energies, which provide a direct quantitative measure of electrophilicity.

Steric Hindrance: Steric effects arise from the repulsive interactions between the electron clouds of non-bonded atoms. numberanalytics.com Appreciable sensitivity to steric factors is a key indicator of a crowded transition state, which supports the formation of a tetrahedral intermediate in the aminolysis of NHS esters. mst.edu Computational chemistry can model this explicitly by calculating the strain energy in the transition state. As the nucleophile approaches the electrophilic center and the geometry changes from trigonal planar to tetrahedral, any bulky groups on the nucleophile or the electrophile will increase the steric strain, raising the energy of the transition state and slowing the reaction. Combined experimental and computational studies have shown that significant steric hindrance can even prevent a reaction from occurring, forcing it down an alternative pathway. mdpi.com

Theoretical Insights into Structure-Activity Relationships of Activated Esters

Structure-Activity Relationships (SAR) correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net For activated esters, theoretical studies provide a fundamental understanding of the SAR observed experimentally.

The "activity" of an activated ester is its reactivity toward a nucleophile, which is quantitatively described by the reaction rate constant. This rate is, in turn, determined by the activation energy. Computational chemistry forges a direct link between the "structure" and the "activity" by calculating how systematic changes in the molecular structure affect the stability of the transition state and thus the activation energy.

Key theoretical insights into the SAR of activated esters include:

Leaving Group Ability: The reactivity of an ester is highly dependent on the pKa of the leaving group. A more acidic leaving group (lower pKa) corresponds to a more stable conjugate base, which generally leads to a higher reaction rate. Theoretical models can calculate the stability of the leaving group anion, providing a direct correlation with reactivity.

Electrophilicity of the Carbonyl Carbon: As discussed, electron-withdrawing substituents on the acyl or the leaving group portion of the ester increase the positive partial charge on the carbonyl carbon, making it a "harder" electrophile and increasing the rate of nucleophilic attack. This can be quantified computationally through charge analysis.

Nucleophile Properties: The rate of reaction is also strongly dependent on the nucleophile's basicity and steric profile. Brønsted plots, which correlate reaction rates with the pKa of a series of nucleophiles, provide experimental evidence for this relationship. mst.edu Theoretical models can simulate reactions with different nucleophiles to reproduce and explain these trends.

By calculating properties like activation energies, transition state geometries, and charge distributions, computational studies can build predictive models (Quantitative Structure-Activity Relationships, QSAR) that explain why N-hydroxysuccinimide esters are highly effective acylating agents and guide the design of new reagents with tailored reactivity. researchgate.net

Future Directions and Emerging Research Avenues

Development of Next-Generation 2,5-Dioxopyrrolidin-1-YL Chloroformate Analogues with Enhanced Reactivity or Selectivity

The classic N-hydroxysuccinimide ester, while widely used, faces challenges related to its reactivity with various nucleophiles and its stability in aqueous solutions, where hydrolysis can compete with the desired aminolysis. thermofisher.comthermofisher.com To address these issues, research is actively pursuing the development of next-generation analogues with improved performance characteristics.

A significant advancement has been the introduction of sulfonated versions, such as N-hydroxysulfosuccinimide (sulfo-NHS). The addition of the charged sulfonate group increases the water solubility of the resulting reagents, which can be beneficial for biological applications. mdpi.com This modification also renders the reagents membrane-impermeable, allowing for the specific labeling of cell surface proteins. gbiosciences.com

Beyond sulfo-NHS, researchers are exploring alternative activating groups to create esters with enhanced reactivity and stability. For instance, triazole-based activating agents like 1-hydroxy-benzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt) have been investigated. nih.gov These reagents can form more reactive esters compared to NHS esters, potentially leading to more efficient covalent bond formation and even enabling reactions with less nucleophilic residues like histidine. nih.gov The development of such reagents aims to expand the toolkit for bioconjugation, offering faster reaction kinetics and higher yields. mdpi.comnih.gov

| Analogue/Reagent Class | Key Feature | Advantage over Standard NHS Ester | Primary Application Focus |

|---|---|---|---|

| Sulfo-NHS Esters | Sulfonate group addition | Increased water solubility; membrane impermeability. mdpi.comgbiosciences.com | Labeling of cell surface proteins. gbiosciences.com |

| Triazole-based Esters (HOBt, HOAt) | Formation of highly activated esters | Enhanced reactivity, potentially higher covalent reaction yields. nih.gov | Efficient conjugation, modification of less nucleophilic residues. nih.gov |

| Fluorophenyl Esters | Activated acyl group | Can offer different reactivity profiles and selectivity. nih.gov | Site-selective lysine (B10760008) modification. nih.gov |

Advancements in Site-Specific Bioconjugation Techniques Utilizing Derived Reagents

A major challenge in protein modification using traditional NHS esters is the lack of site-selectivity. nih.gov Lysine residues are abundant on the surface of most proteins, and their modification with NHS esters often results in a heterogeneous mixture of conjugates, which is undesirable for therapeutic applications like antibody-drug conjugates (ADCs). nih.govnih.gov Consequently, a significant area of research is the development of techniques that leverage NHS-derived chemistry for site-specific modifications. core.ac.ukresearchgate.netresearchgate.net

One strategy involves controlling reaction conditions, such as pH, to exploit the differential pKa values of various amine groups on a protein. jyi.org The N-terminal α-amine is often more reactive at a lower pH than the ε-amines of lysine side chains, allowing for preferential labeling at the N-terminus. jyi.orgnih.gov